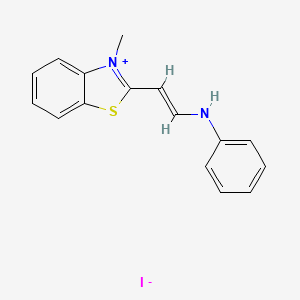

2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide

Description

BenchChem offers high-quality 2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S.HI/c1-18-14-9-5-6-10-15(14)19-16(18)11-12-17-13-7-3-2-4-8-13;/h2-12H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYMEXHZDBZCOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C(SC2=CC=CC=C21)C=CNC3=CC=CC=C3.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=C(SC2=CC=CC=C21)/C=C/NC3=CC=CC=C3.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Anilinovinyl)-3-methylbenzothiazolium Iodide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide, a cyanine dye with significant applications in biomedical research and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the chemical principles, reaction mechanisms, and step-by-step protocols for the successful synthesis of this compound. The guide emphasizes safety precautions, provides insights into the critical parameters of the synthesis, and includes methods for the purification and characterization of the final product.

Introduction: Significance and Applications

2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide is a member of the cyanine dye family, characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic nuclei. These dyes are of considerable interest due to their unique photophysical properties, including strong absorption and fluorescence in the visible and near-infrared (NIR) regions of the electromagnetic spectrum.

The scientific intrigue of 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide and its analogs stems from their utility as:

-

Fluorescent Probes: Their ability to intercalate into nucleic acids and bind to proteins makes them valuable as fluorescent stains in cellular imaging and flow cytometry.

-

Photosensitizers: In photodynamic therapy (PDT), these dyes can be activated by light to produce reactive oxygen species that selectively destroy cancer cells.

-

Non-linear Optical (NLO) Materials: The extended π-conjugated system of these molecules gives rise to significant NLO properties, making them candidates for applications in optical data storage and telecommunications.

This guide will focus on a robust and reproducible synthetic route to this important compound, empowering researchers to produce high-purity material for their specific applications.

The Synthetic Pathway: A Two-Step Approach

The synthesis of 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide is most effectively achieved through a two-step process. The first step involves the quaternization of 2-methylbenzothiazole to form the key intermediate, 2,3-dimethylbenzothiazolium iodide. The second step is a condensation reaction between this intermediate and an appropriate aniline derivative to construct the anilinovinyl bridge.

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2,3-Dimethylbenzothiazolium Iodide

The initial step is the quaternization of the nitrogen atom in the benzothiazole ring. This is a classic SN2 reaction where the lone pair of electrons on the nitrogen atom attacks the electrophilic methyl group of methyl iodide.

Reaction: 2-Methylbenzothiazole + Methyl Iodide → 2,3-Dimethylbenzothiazolium Iodide

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methylbenzothiazole | 149.21 | 14.9 g | 0.1 |

| Methyl Iodide | 141.94 | 28.4 g (12.5 mL) | 0.2 |

| Toluene | - | 50 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylbenzothiazole (14.9 g, 0.1 mol) and toluene (50 mL).

-

Slowly add methyl iodide (28.4 g, 0.2 mol) to the stirred solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

As the reaction proceeds, a white to off-white precipitate of 2,3-dimethylbenzothiazolium iodide will form.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Collect the precipitate by vacuum filtration and wash with cold toluene (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove any unreacted starting materials.

-

Dry the product in a vacuum oven at 50-60 °C.

Expected Yield: 85-95% Appearance: White to pale yellow crystalline solid.

Step 2: Synthesis of 2-(2-Anilinovinyl)-3-methylbenzothiazolium Iodide

This step involves a condensation reaction between the activated methyl group of 2,3-dimethylbenzothiazolium iodide and N,N'-diphenylformamidine. The reaction is typically carried out in a high-boiling polar aprotic solvent with a basic catalyst.

Reaction Mechanism:

The reaction proceeds via a base-catalyzed mechanism. The base abstracts a proton from the C2-methyl group of the benzothiazolium salt, generating a highly reactive methylene base. This nucleophile then attacks one of the carbon atoms of the formamidine, leading to the elimination of aniline and the formation of the vinyl bridge.

An In-Depth Technical Guide to the Photophysical Properties of 2-(2-Anilinovinyl)-3-methylbenzothiazolium Iodide and its Analogs

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Intriguing World of Styryl Benzothiazolium Dyes

Styryl benzothiazolium dyes represent a significant class of organic chromophores with a diverse range of applications, from fluorescent probes in biological imaging to sensitizers in photodynamic therapy and materials for nonlinear optics. Their core structure, characterized by a benzothiazolium heterocycle linked to a substituted styrene moiety, gives rise to fascinating photophysical properties that are highly sensitive to their molecular structure and surrounding environment. This sensitivity, particularly their solvatochromic behavior, makes them powerful tools for probing local polarity and viscosity in complex systems.

Theoretical Framework: Understanding the Photophysics of Styryl Dyes

The photophysical behavior of styryl benzothiazolium dyes is governed by the principles of electronic transitions between molecular orbitals. The absorption of a photon promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals dictates the wavelength of maximum absorption (λmax). Following excitation, the molecule relaxes to the ground state through a combination of radiative (fluorescence) and non-radiative decay pathways.

A Jablonski diagram provides a visual representation of these processes:

Figure 1: A generalized Jablonski diagram illustrating the electronic and vibrational transitions in a fluorescent molecule.

Photophysical Properties of a Close Analog: (E)-3-Heptyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide

To provide a quantitative framework, we will examine the photophysical properties of (E)-3-Heptyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide, a structurally similar compound for which experimental data is available[1].

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Emission λmax (nm) | Stokes Shift (nm) |

| Dichloromethane | 8.93 | 558 | 59,000 | 660 | 102 |

| Acetonitrile | 37.5 | 542 | 55,000 | 652 | 110 |

| Ethanol | 24.56 | 536 | 48,000 | 645 | 109 |

| Methanol | 32.7 | 530 | 45,000 | 640 | 110 |

| Water | 80.1 | 510 | 35,000 | 630 | 120 |

Table 1: Photophysical properties of (E)-3-Heptyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide in various solvents[1].

Analysis of Solvatochromism

The data in Table 1 clearly demonstrates the solvatochromic behavior of this class of dyes. As the solvent polarity increases, there is a noticeable blue shift (hypsochromic shift) in the absorption maximum and a corresponding, though less pronounced, blue shift in the emission maximum. This negative solvatochromism is characteristic of cyanine and styryl dyes where the ground state is more polar than the excited state. The significant Stokes shift, the difference between the absorption and emission maxima, is indicative of a substantial change in geometry between the ground and excited states.

Expected Photophysical Properties of 2-(2-Anilinovinyl)-3-methylbenzothiazolium Iodide

While we are using (E)-3-Heptyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide as a proxy, it is crucial to consider the structural differences with our target molecule, 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide, and how they might influence its photophysical properties.

-

Anilino vs. Thiomorpholino Group: The anilino group (-NHPh) is an electron-donating group, similar to the thiomorpholino group. However, the nitrogen in the anilino group is part of an aromatic system, which can affect the extent of intramolecular charge transfer (ICT). The aniline nitrogen is generally considered a slightly weaker electron donor than the nitrogen in a saturated heterocycle like thiomorpholine. This might result in a slight blue shift in the absorption and emission spectra of the anilino-substituted dye compared to the thiomorpholino analog.

-

Methyl vs. Heptyl Group: The N-alkyl substituent on the benzothiazolium ring has a less direct impact on the electronic transitions. The primary role of this group is to influence the solubility and aggregation properties of the dye. The smaller methyl group may lead to a higher propensity for aggregation in certain solvents compared to the bulkier heptyl group, which could manifest as changes in the absorption and emission spectra at higher concentrations.

Based on these considerations, we can hypothesize that 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide will also exhibit negative solvatochromism with absorption and emission maxima in the visible region, likely slightly blue-shifted compared to the data presented in Table 1. The quantum yield and fluorescence lifetime are expected to be highly solvent-dependent.

Experimental Protocols for Full Photophysical Characterization

To definitively determine the photophysical properties of 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide, a series of spectroscopic experiments are required. The following protocols provide a comprehensive workflow for this characterization.

Figure 2: Experimental workflow for the synthesis and photophysical characterization of a fluorescent dye.

Synthesis of 2-(2-Anilinovinyl)-3-methylbenzothiazolium Iodide

A common synthetic route for this class of dyes involves the Knoevenagel condensation of a 2-methylbenzothiazolium salt with an appropriate aromatic aldehyde.

-

Step 1: Quaternization of 2-methylbenzothiazole. React 2-methylbenzothiazole with methyl iodide in a suitable solvent (e.g., acetonitrile or in a sealed tube without solvent) to form 3-methyl-2-methylbenzothiazolium iodide.

-

Step 2: Condensation. React the resulting quaternary salt with N,N-dimethyl-4-aminobenzaldehyde in a solvent such as ethanol or a mixture of ethanol and ethyl acetate, in the presence of a basic catalyst like piperidine. The anilino group is introduced via the aldehyde.

-

Step 3: Purification. The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure dye.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelength(s) at which the dye absorbs light and to calculate its molar absorptivity.

-

Step 1: Sample Preparation. Prepare a stock solution of the dye in a high-purity spectroscopic grade solvent (e.g., methanol, ethanol, acetonitrile, dichloromethane) at a known concentration (e.g., 1 mM). From this stock, prepare a series of dilutions in the same solvent to find a concentration that gives an absorbance maximum between 0.5 and 1.0.

-

Step 2: Instrument Setup. Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the pure solvent to be used as a blank and record a baseline correction.

-

Step 3: Measurement. Fill a matched cuvette with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 300-800 nm).

-

Step 4: Data Analysis. Identify the wavelength of maximum absorbance (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Emission Spectroscopy

This measurement identifies the wavelength(s) at which the dye emits light after excitation.

-

Step 1: Sample Preparation. Use a dilute solution of the dye with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Step 2: Instrument Setup. Use a spectrofluorometer. Set the excitation wavelength to the λmax determined from the absorption spectrum.

-

Step 3: Measurement. Record the emission spectrum over a wavelength range that is longer than the excitation wavelength (e.g., if λexc is 530 nm, scan from 550 nm to 800 nm).

-

Step 4: Data Analysis. Identify the wavelength of maximum emission (λem). The difference between λem and λmax is the Stokes shift.

Relative Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

-

Step 1: Standard Selection. Choose a standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. For the visible region, standards like Rhodamine 6G in ethanol (ΦF = 0.95) or Cresyl Violet in methanol (ΦF = 0.53) are commonly used[2].

-

Step 2: Sample Preparation. Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Step 3: Measurement. Record the absorption and fluorescence emission spectra for all solutions. The excitation wavelength must be the same for both the sample and the standard.

-

Step 4: Data Analysis. The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. By plotting the integrated fluorescence intensity versus absorbance for both the sample and the standard, the ratio of the slopes can be used in place of (I/A) for a more accurate determination[3].

Fluorescence Lifetime (τ) Measurement

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring nanosecond lifetimes.

-

Step 1: Instrument Setup. A TCSPC system consists of a pulsed light source (e.g., a picosecond diode laser), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics[4][5].

-

Step 2: Sample Preparation. Use a dilute solution of the dye, similar to that used for quantum yield measurements.

-

Step 3: Measurement. Excite the sample with the pulsed laser at the λmax of absorption. The detector measures the arrival time of individual emitted photons relative to the laser pulse. This process is repeated for a large number of photons to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

-

Step 4: Data Analysis. The fluorescence decay curve is fitted to an exponential decay function to extract the fluorescence lifetime (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I0 * exp(-t/τ), where I0 is the initial intensity.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the anticipated photophysical properties of 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide, grounded in the experimental data of a close structural analog and established theoretical principles. The detailed experimental protocols outlined herein offer a clear roadmap for researchers to fully characterize this and other similar styryl benzothiazolium dyes.

The unique photophysical characteristics of these dyes, particularly their sensitivity to the local environment, make them highly promising candidates for advanced applications in drug development and biomedical research. For instance, their ability to act as fluorescent probes for nucleic acids and specific cellular compartments opens up new avenues for diagnostic imaging and tracking of therapeutic agents[6]. Further research into the synthesis of novel derivatives with tailored photophysical properties will undoubtedly expand the utility of this versatile class of fluorophores.

References

-

(E)-3-Heptyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide as Solvatochromic and Fluorogenic Dye for Spectroscopy Applications. MDPI. Available at: [Link][1]

-

Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. PMC - NIH. Available at: [Link][7]

-

Synthesis and Electronic Absorption and Fluorescence of 2-arylbenzothiazole Derivatives. Semantic Scholar. Available at: [Link][8]

-

Fluorescence Lifetimes with TCSPC. HORIBA. Available at: [Link][9]

-

Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. MDPI. Available at: [Link][10]

-

Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. Available at: [Link][11]

-

Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. Lund University Publications. Available at: [Link][4]

-

Experimental and theoretical study of the solvatochromic effect of the species iodine (I2) and triiodide ion (I3–). ResearchGate. Available at: [Link][12]

-

Fluorescence quantum yield measurements. NIST Technical Series Publications. Available at: [Link][13]

-

Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. PubMed. Available at: [Link][14]

-

(PDF) Fluorescence lifetime images and correlation spectra obtained by multidimensional TCSPC. ResearchGate. Available at: [Link][15]

-

Styryl Hemicyanine Dye (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide for Nucleic Acids and Cell Nucleoli Visualization. MDPI. Available at: [Link][6]

-

A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Available at: [Link][16]

-

Fluorescence lifetime tracking and imaging of single moving particles assisted by a low-photon-count analysis algorithm. NIH. Available at: [Link][17]

-

Investigation of Mechanochromic and Solvatochromic Luminescence of Cyclometalated Heteroleptic Platinum(II) Complexes with Benzoylthiourea Derivatives. MDPI. Available at: [Link][18]

-

Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Available at: [Link]

-

The bh TCSPC Technique - Principles and Applications. Becker & Hickl GmbH. Available at: [Link][5]

-

Synthesis and characterization of macrocyclic vinyl-aromatic polymers. Molecular weight-dependent glass transition temperatures and emission of macrocyclic polystyrene. ResearchGate. Available at: [Link][19]

-

Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. ResearchGate. Available at: [Link]

-

DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent. Available at: [Link][3]

-

Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. Available at: [Link][2]

Sources

- 1. mdpi.com [mdpi.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. becker-hickl.com [becker-hickl.com]

- 4. mdpi.com [mdpi.com]

- 5. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and electronic absorption and fluorescence of 2-arylbenzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. horiba.com [horiba.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chem.uci.edu [chem.uci.edu]

- 15. Fluorescence lifetime tracking and imaging of single moving particles assisted by a low-photon-count analysis algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Making sure you're not a bot! [opus4.kobv.de]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An Investigative Guide to the Mechanism of Action of 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide: A Prospective Analysis for Drug Development Professionals

Foreword

The landscape of drug discovery is one of both defined pathways and uncharted territories. While many molecules have well-elucidated mechanisms of action, others, like the subject of this guide, 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide , exist in the scientific literature primarily as a chemical entity with limited direct biological characterization. This technical guide, therefore, deviates from a retrospective summary and instead adopts a prospective and investigative framework. It is designed for researchers, scientists, and drug development professionals who are tasked with exploring the potential of novel chemical entities.

Herein, we will dissect the structural components of 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide, infer potential mechanisms of action based on a comprehensive analysis of structurally related compounds, and provide a robust, step-by-step experimental roadmap to systematically elucidate its true biological function. This document serves as both a hypothesis-generating engine and a practical laboratory guide.

Compound Profile and Structural Rationale

1.1. Chemical Identity

-

Systematic Name: 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide

-

CAS Number: 61327-99-9[1]

-

Molecular Formula: C₁₆H₁₅IN₂S

-

Structural Class: Cyanine Dye, Benzothiazole Derivative

At its core, 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide is a cationic organic salt. Its structure is characterized by a benzothiazolium core linked to an aniline moiety via a vinyl bridge. This extended π-conjugated system is a hallmark of cyanine dyes, which are known for their strong light-absorbing and fluorescent properties. The positive charge on the quaternary nitrogen of the benzothiazolium ring is a key feature that often dictates subcellular localization.

1.2. Inferred Properties from Structural Analogs

While direct studies on the mechanism of action of this specific iodide salt are scarce, the broader families of benzothiazole and thiazole derivatives have been extensively investigated, revealing a spectrum of biological activities. These include:

-

Antiproliferative and Cytotoxic Effects: Numerous thiazole and benzothiazole derivatives have been reported to exhibit potent antiproliferative activity against various cancer cell lines.[2][3] The mechanisms often involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways.

-

Antioxidant and Anti-inflammatory Activity: Certain aminothiazole derivatives have been shown to be potent inhibitors of lipid peroxidation and possess anti-inflammatory properties, suggesting an ability to modulate cellular redox states.[3][4]

-

Fluorescent Probing and Imaging: The benzothiazole scaffold is a common component of fluorescent probes designed to detect specific analytes, such as reactive oxygen species (ROS), within living cells.[5]

-

Enzyme Inhibition: Structurally distinct molecules containing thiazole or related heterocycles have been developed as inhibitors for enzymes like β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[6]

-

Antimicrobial and Antiviral Activity: The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of antimicrobial and antiviral activities.

Based on these precedents, we can formulate several primary hypotheses for the mechanism of action of 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide, which will form the basis of our investigative workflow.

Hypothesized Mechanisms of Action

Given the cationic and lipophilic nature of this cyanine-like dye, a primary hypothesized mechanism centers on its interaction with cellular membranes, particularly the mitochondria.

Hypothesis 1: Mitochondrial Targeting and Disruption of Membrane Potential

The positive charge on the benzothiazolium core would drive its accumulation within the negatively charged mitochondrial matrix, a well-documented phenomenon for many cationic dyes. This accumulation could lead to:

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): The influx of cations can depolarize the mitochondrial membrane, disrupting the proton gradient necessary for ATP synthesis.

-

Induction of the Intrinsic Apoptotic Pathway: Significant mitochondrial stress, including the loss of ΔΨm and the generation of ROS, can trigger the release of cytochrome c and initiate apoptosis.

The following diagram illustrates this proposed signaling cascade.

Caption: Hypothesized mitochondrial-mediated apoptotic pathway.

An Investigative Workflow for Mechanistic Elucidation

This section provides a structured, multi-phase experimental plan to systematically test our primary hypothesis and explore other potential mechanisms.

3.1. Phase 1: Foundational Cellular Effects

The initial phase focuses on confirming the biological activity of the compound and determining its basic cellular impact.

Experimental Protocol 1: Cell Viability and Cytotoxicity Assessment

-

Objective: To determine the concentration-dependent effect of the compound on the viability and proliferation of a panel of cancer and non-cancerous cell lines.

-

Methodology:

-

Cell Seeding: Plate cells (e.g., HeLa, A549, and a non-cancerous line like HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a 2-fold serial dilution of 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide in complete culture medium, ranging from 100 µM down to ~10 nM. Add the compound to the cells.

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

Viability Assay:

-

Add a resazurin-based reagent (e.g., alamarBlue) or an MTS reagent to each well.

-

Incubate for 1-4 hours.

-

Read the absorbance or fluorescence on a plate reader.

-

-

Data Analysis: Normalize the readings to vehicle-treated controls and plot the percentage of viability against the log of the compound concentration. Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line and time point.

-

Data Presentation: IC50 Values (µM) after 48h Treatment

| Cell Line | Compound IC50 (µM) | Doxorubicin (Control) IC50 (µM) |

| HeLa | Experimental Data | Experimental Data |

| A549 | Experimental Data | Experimental Data |

| HEK293 | Experimental Data | Experimental Data |

3.2. Phase 2: Subcellular Localization and Mitochondrial Integrity

This phase directly investigates the hypothesized mitochondrial targeting.

Experimental Protocol 2: Subcellular Localization via Fluorescence Microscopy

-

Objective: To visualize the intracellular localization of the compound.

-

Methodology:

-

Cell Culture: Grow cells on glass-bottom dishes suitable for high-resolution microscopy.

-

Mitochondrial Staining: Incubate the cells with a mitochondrial-specific fluorescent probe (e.g., MitoTracker™ Green FM) according to the manufacturer's protocol.

-

Compound Treatment: Treat the cells with the compound at a concentration below its IC50 (e.g., 1-2 µM) for 30-60 minutes.

-

Live-Cell Imaging: Image the cells using a confocal microscope. The intrinsic fluorescence of the anilinovinyl-benzothiazolium core (likely in the red/far-red spectrum) will be captured in one channel, and the MitoTracker Green signal in another.

-

Analysis: Merge the images to determine if the compound's fluorescence co-localizes with the mitochondria.

-

Experimental Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

-

Objective: To quantify the effect of the compound on ΔΨm.

-

Methodology:

-

Cell Treatment: Treat cells in a 96-well plate with varying concentrations of the compound for a short duration (e.g., 1-6 hours). Include a known mitochondrial depolarizer like CCCP as a positive control.

-

Dye Loading: Load the cells with a ratiometric fluorescent dye sensitive to ΔΨm, such as JC-10 or TMRE.

-

Fluorescence Measurement: Measure the fluorescence using a plate reader or flow cytometer. For JC-10, healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic or metabolically stressed cells with low ΔΨm will show green fluorescence (monomers).

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

-

3.3. Phase 3: Elucidating the Mode of Cell Death

If the compound is cytotoxic, this phase determines the specific cell death pathway it induces.

Caption: A multi-phase workflow for mechanistic investigation.

Experimental Protocol 4: Annexin V/Propidium Iodide (PI) Apoptosis Assay

-

Objective: To distinguish between apoptosis and necrosis as the mode of cell death.

-

Methodology:

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

-

Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and Propidium Iodide (PI) according to a standard kit protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

-

Concluding Remarks and Future Directions

The technical framework presented here provides a comprehensive and logical progression for elucidating the mechanism of action of 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide. The strong structural parallels to cyanine dyes and other biologically active benzothiazoles point towards mitochondrial dysfunction and induction of apoptosis as a highly probable mechanism. However, it is imperative that these hypotheses are rigorously tested.

Should the proposed mitochondrial mechanism be confirmed, further studies could focus on identifying specific protein targets within the mitochondria using techniques like chemical proteomics. Conversely, if the compound does not localize to the mitochondria or induce apoptosis, the investigative workflow would pivot to explore other potential mechanisms, such as cell cycle arrest, inhibition of specific kinases, or modulation of redox signaling pathways. This guide provides the foundational protocols and intellectual framework to embark on that scientific journey.

References

-

Foye, W. O., Kim, Y. H., & Kauffman, J. M. (1983). Synthesis and antileukemic activity of 2-(2-methylthio-2-aminovinyl)-1-methylquinolinium iodides. Journal of Pharmaceutical Sciences, 72(11), 1356-1358. Available at: [Link]

-

A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Molecules. (2022). Available at: [Link]

-

Ge, C. H., et al. (2007). (E)-2-(2-Anilinovinyl)-3,4-dimethylthiazol-3-ium iodide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 9), o3798. Available at: [Link]

-

Nagano, T., et al. (1993). In Vivo Biological Activity of Antioxidative Aminothiazole Derivatives. Biological & Pharmaceutical Bulletin, 16(10), 993-997. Available at: [Link]

-

Synthesis of the vinyl iodide 35. ResearchGate. Available at: [Link]

-

Scott, J. D., et al. (2016). Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)-A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 59(23), 10435-10450. Available at: [Link]

-

Krasavin, M., et al. (2009). Discovery and potency optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives as potential therapeutic agents for prostate cancer. Archiv der Pharmazie, 342(7), 420-427. Available at: [Link]

-

Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Molecules. (2022). Available at: [Link]

Sources

- 1. 2-(2-Anilinovinyl)-3-MethylbenzothiazoliuM iodide - Safety Data Sheet [chemicalbook.com]

- 2. Discovery and potency optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives as potential therapeutic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo biological activity of antioxidative aminothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)-A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(2-Anilinovinyl)-3-methylbenzothiazolium Iodide: Structure, Properties, and Applications

Introduction: Unveiling a Versatile Fluorophore Core

2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide is a member of the hemicyanine dye family, a class of organic molecules renowned for their potent and environmentally sensitive photophysical properties. Structurally, it is a quintessential example of a donor-π-acceptor (D-π-A) chromophore. This architecture consists of an electron-donating aniline group connected via a vinyl π-bridge to an electron-accepting benzothiazolium moiety. This arrangement facilitates a phenomenon known as Intramolecular Charge Transfer (ICT), which is the cornerstone of its utility as a fluorescent probe and molecular sensor.

The inherent sensitivity of the ICT process to the local microenvironment—such as solvent polarity, viscosity, and specific binding events—makes this compound and its derivatives powerful tools for interrogating complex biological systems. This guide provides a comprehensive overview of the chemical structure, a validated synthetic protocol, the core photophysical principles, and the potential applications of this versatile fluorophore in modern research.

Chemical Structure and the Principle of Intramolecular Charge Transfer (ICT)

The functionality of 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide is intrinsically linked to its molecular structure. The molecule can be deconstructed into three critical components that work in concert to produce its characteristic fluorescence.

-

Electron Donor (D): The aniline group (-NH-Ph) possesses a lone pair of electrons on the nitrogen atom, which can be readily donated into the conjugated system.

-

π-Bridge: The vinyl (-CH=CH-) linker provides the conjugated pathway necessary for electron delocalization between the donor and acceptor groups.

-

Electron Acceptor (A): The positively charged quaternary nitrogen within the benzothiazolium ring acts as a potent electron sink.

Upon excitation with light of an appropriate wavelength, an electron is promoted from the highest occupied molecular orbital (HOMO), which is predominantly localized on the aniline donor, to the lowest unoccupied molecular orbital (LUMO), which is centered on the benzothiazolium acceptor. This photoinduced redistribution of electron density from the donor to the acceptor is the ICT state. The energy, and therefore the emission wavelength, of this ICT state is highly dependent on the surrounding environment, providing a mechanism for fluorescent sensing.

Caption: Mechanism of Intramolecular Charge Transfer (ICT).

Synthesis Protocol

The synthesis of 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide is typically achieved via a Knoevenagel-type condensation reaction. This well-established method involves the reaction of a quaternary benzothiazolium salt (the acceptor with an activated methyl group) with an appropriate aniline-derived precursor.

Experimental Protocol: Synthesis

Rationale: The reaction leverages the acidity of the C2-methyl protons on the 2,3-dimethylbenzothiazolium iodide salt. A basic catalyst, such as piperidine, deprotonates this methyl group, forming a reactive methylene base. This nucleophile then attacks the electrophilic carbon of N,N-diphenylformamidine, which serves as the source of the "anilinovinyl" fragment, leading to the final conjugated product after elimination.

-

Reactant Preparation:

-

Combine 2,3-dimethylbenzothiazolium iodide (1.0 eq) and N,N-diphenylformamidine (1.1 eq) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add absolute ethanol as the solvent (approx. 10-15 mL per gram of the benzothiazolium salt).

-

-

Catalysis and Reaction:

-

Add a catalytic amount of piperidine (approx. 0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol mobile phase).

-

-

Isolation and Purification:

-

Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 1-2 hours to facilitate precipitation of the product.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove unreacted starting materials and impurities.

-

Recrystallize the crude product from ethanol to yield the pure 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide as a crystalline solid.

-

-

Characterization:

-

Confirm the structure using standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS). The product should exhibit characteristic peaks for the vinyl protons and aromatic protons of both the benzothiazole and aniline rings.

-

Caption: General workflow for the synthesis of the title compound.

Physicochemical and Photophysical Properties

Key Expected Properties:

-

Solvatochromism: The compound is expected to show a significant red-shift in its emission spectrum as the polarity of the solvent increases. This is because polar solvents stabilize the charge-separated excited (ICT) state more than the ground state, thus lowering the energy gap for fluorescence.

-

Viscosity Sensitivity: In viscous environments, the non-radiative decay pathways, which involve molecular rotation and vibration, are suppressed. This often leads to a significant enhancement in fluorescence quantum yield, making it a potential probe for viscosity.

-

Large Stokes Shift: The substantial change in dipole moment between the ground and excited states typically results in a large separation between the absorption and emission maxima (Stokes shift). This is highly advantageous for fluorescence imaging as it minimizes self-quenching and simplifies signal detection.

Table 1: Representative Photophysical Data of a Structurally Similar Analog

The following data is for (E)-2-(2-Anilinovinyl)-3,4-dimethylthiazol-3-ium iodide , a close structural analog, to provide a reasonable estimate of the expected photophysical characteristics.[1]

| Property | Value | Conditions |

| Molecular Formula | C₁₆H₁₅IN₂S | - |

| Molecular Weight | 394.27 g/mol | - |

| Absorption Max (λ_abs) | ~450-480 nm | Estimated, dependent on solvent polarity |

| Emission Max (λ_em) | ~580-650 nm | Estimated, dependent on solvent polarity |

| Stokes Shift | > 100 nm | Expected, characteristic of ICT dyes |

| Appearance | Red or dark crystalline solid | Based on analog appearance[1] |

Applications in Cellular Imaging

The strong fluorescence, large Stokes shift, and environmental sensitivity make 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide a prime candidate for use as a fluorescent probe in biological imaging. Its cationic nature often promotes accumulation in mitochondria due to the negative mitochondrial membrane potential, although specific targeting would need to be validated experimentally. It can be used to visualize cellular structures or report on local changes in the cellular microenvironment.

Protocol: Live-Cell Staining and Fluorescence Microscopy

Rationale: This protocol outlines a general procedure for staining live cells. The concentration and incubation times are starting points and must be optimized for specific cell lines and experimental conditions to achieve a high signal-to-noise ratio while minimizing cytotoxicity.

-

Stock Solution Preparation:

-

Prepare a 1 mM stock solution of 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide in high-purity dimethyl sulfoxide (DMSO).

-

Store the stock solution at -20°C, protected from light.

-

-

Cell Culture:

-

Plate cells (e.g., HeLa, A549) on glass-bottom dishes or chamber slides suitable for microscopy.

-

Culture the cells in appropriate media until they reach 60-70% confluency.

-

-

Staining:

-

Prepare a working solution by diluting the 1 mM stock solution in pre-warmed cell culture medium or phosphate-buffered saline (PBS) to a final concentration of 1-10 µM.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Washing and Imaging:

-

Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove excess unbound dye.

-

Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells.

-

Image the cells using a fluorescence or confocal microscope equipped with appropriate filter sets (e.g., excitation around 470 nm, emission collection > 580 nm).

-

Conclusion and Future Outlook

2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide embodies the key features of a high-performance ICT-based fluorescent dye. Its straightforward synthesis and environmentally sensitive optical properties position it as a valuable molecular tool. While specific characterization data for this exact compound remains to be published, the well-understood behavior of its structural class provides a robust framework for its application. Future research should focus on the precise quantification of its photophysical properties, evaluation of its cytotoxicity, and exploration of its utility in targeted sensing applications, such as detecting changes in membrane potential, viscosity, or the presence of specific analytes in living systems.

References

-

Ge, C.-H., Guo, Z.-J., Yanan, G., Guan, W., & Zhang, X.-D. (2007). (E)-2-(2-Anilinovinyl)-3,4-dimethylthiazol-3-ium iodide. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3798. [Link]

-

ResearchGate. (2007). (E)-2-(2-Anilinovinyl)-3,4-dimethylthiazol-3-ium iodide. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide, a member of the styryl dye class of compounds. Understanding the solubility of this molecule is a critical first step in a variety of research and development applications, from optimizing reaction conditions for its synthesis to formulating it for biological screening and materials science applications. This document will delve into the theoretical underpinnings of its solubility, provide practical methodologies for its determination, and offer insights into its behavior in a range of common laboratory solvents.

Introduction to 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide

2-(2-anilinovinyl)-3-methylbenzothiazolium iodide (CAS No. 61327-99-9) is a cationic organic dye with the molecular formula C₁₆H₁₅IN₂S.[1] Its structure, featuring a benzothiazolium core, a vinyl linkage, and an aniline group, imparts distinct chromophoric properties. These types of dyes are of significant interest due to their potential applications in various fields, including as fluorescent probes and in nonlinear optics. The solubility of this compound is governed by the interplay of its ionic nature and the organic character of its constituent parts.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is a complex phenomenon dictated by the principle of "like dissolves like." This adage is a simplified representation of the thermodynamics of dissolution, where the change in Gibbs free energy (ΔG) for the dissolution process must be negative. This is influenced by both enthalpic (ΔH) and entropic (ΔS) factors.

For 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide, the key structural features influencing its solubility are:

-

Ionic Character: The presence of the positively charged quaternary nitrogen in the benzothiazolium ring and the iodide counter-ion makes the molecule a salt. This ionic nature suggests a preference for polar solvents that can effectively solvate the cation and anion.

-

Aromatic and Organic Moieties: The benzothiazole and aniline rings, along with the vinyl linker and methyl group, contribute to the organic, nonpolar character of the molecule. This suggests that purely nonpolar solvents will be less effective at dissolving the compound.

-

Potential for Hydrogen Bonding: The secondary amine in the anilino group can act as a hydrogen bond donor, while the nitrogen and sulfur atoms in the benzothiazole ring can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding can therefore interact favorably with the solute.

Based on these structural considerations, we can predict a qualitative solubility profile. The compound is expected to be more soluble in polar aprotic and protic organic solvents and less soluble in nonpolar organic solvents and water.

Qualitative Solubility Profile

| Solvent | Solvent Type | Predicted Qualitative Solubility | Rationale |

| Water | Polar Protic | Low to Insoluble | Despite its ionic nature, the large organic backbone likely limits solubility in water. |

| Methanol | Polar Protic | High | The polarity and hydrogen bonding ability of methanol should effectively solvate the ionic and polar parts of the molecule. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities are expected to facilitate dissolution. |

| Acetone | Polar Aprotic | Medium | Acetone's polarity should allow for some dissolution, but its lack of hydrogen bond donating ability may limit high solubility. |

| Acetonitrile | Polar Aprotic | Medium | Acetonitrile is a polar aprotic solvent that can solvate the cation, but its overall solvating power for this specific salt may be moderate. |

| Dimethylformamide (DMF) | Polar Aprotic | High | DMF is a strong polar aprotic solvent capable of effectively solvating cations, suggesting good solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is an excellent solvent for a wide range of organic compounds, including salts, due to its high polarity and strong solvating power.[2][3] |

| Dichloromethane (DCM) | Moderately Polar Aprotic | Low | The moderate polarity of DCM may allow for some dissolution, but it is unlikely to be a good solvent. |

| Toluene | Nonpolar | Insoluble | The nonpolar nature of toluene is not conducive to dissolving an ionic compound. |

| Hexane | Nonpolar | Insoluble | As a nonpolar alkane, hexane is not expected to dissolve the ionic and polar solute. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide.

Materials and Equipment

-

2-(2-anilinovinyl)-3-methylbenzothiazolium iodide (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

UV-Vis spectrophotometer

-

Calibrated micropipettes

-

Volumetric flasks

-

Syringe filters (0.22 µm, solvent-compatible)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide into several small, sealable glass vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the chosen solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully collect the supernatant using a micropipette, being cautious not to disturb the solid pellet.

-

For further clarification, pass the supernatant through a 0.22 µm syringe filter compatible with the solvent.

-

-

Quantification:

-

Prepare a stock solution of the compound in a solvent in which it is highly soluble (e.g., DMSO or methanol) at a known concentration.

-

From this stock solution, prepare a series of dilutions to create a calibration curve.

-

Measure the absorbance of the standards and the filtered saturated solutions at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The λmax may vary depending on the solvent, so it should be determined for each solvent system.

-

Plot the absorbance versus concentration for the standards to generate a calibration curve.

-

Using the equation of the line from the calibration curve, calculate the concentration of the compound in the saturated solutions. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Factors Influencing Solubility

Several factors can influence the solubility of 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic.

-

pH: The pH of the solvent can significantly impact the solubility of compounds with ionizable groups. While the quaternary nitrogen of the benzothiazolium ring is permanently charged, the anilino group's protonation state could be affected by pH, although this is less likely to have a major impact on solubility in most organic solvents.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide. While specific quantitative data is not widely published, a qualitative understanding based on its chemical structure allows for the rational selection of potential solvents. The detailed experimental protocol provided herein offers a robust method for researchers to quantitatively determine the solubility in their solvents of interest, enabling the advancement of research and development involving this promising class of styryl dyes.

References

-

ResearchGate. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]

-

MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

-

ResearchGate. DMSO solubility and bioscreening. [Link]

-

ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO? [Link]

-

ResearchGate. Dissolution of Cellulose in Ionic Liquid–DMSO Mixtures: Roles of DMSO/IL Ratio and the Cation Alkyl Chain Length. [Link]

Sources

A Technical Guide to the Determination of the Fluorescence Quantum Yield of 2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide

Foreword: Contextualizing Quantum Yield in Modern Fluorophore Development

In the landscape of biomedical research and drug development, the precise characterization of fluorescent probes is not merely an academic exercise; it is a critical prerequisite for the generation of robust, reproducible data. Among the myriad of photophysical parameters, the fluorescence quantum yield (Φf) stands out as a paramount indicator of a fluorophore's efficiency. It quantifies the ratio of photons emitted to photons absorbed, providing a direct measure of the probe's brightness and utility in sensitive applications.

This guide focuses on 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide, a member of the cyanine dye family. Cyanine dyes are renowned for their high molar extinction coefficients and structurally tunable optical properties, making them indispensable tools for labeling proteins, nucleic acids, and other biomolecules.[1] The quantum yield of these dyes is not an immutable constant; it is exquisitely sensitive to the molecular environment, including solvent viscosity, polarity, and binding interactions with macromolecules.[1][2] Understanding and accurately measuring this parameter is therefore fundamental to the successful application of 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide in any experimental system.

This document provides a comprehensive, technically-grounded protocol for the determination of the fluorescence quantum yield of 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide using the relative method, a widely accepted and accessible approach. We will delve into the theoretical underpinnings, the causal logic behind experimental choices, and a self-validating protocol designed for immediate implementation in a research setting.

Theoretical Framework: The Principle of Relative Quantum Yield Measurement

The absolute measurement of quantum yield is a complex endeavor, often requiring specialized instrumentation such as an integrating sphere. A more common and highly reliable alternative is the relative method, which involves comparing the fluorescence of the sample compound to a well-characterized reference standard with a known quantum yield.[1][3]

The underlying principle is that, for dilute solutions with low absorbance, the integrated fluorescence intensity is directly proportional to the number of absorbed photons. By comparing the integrated fluorescence intensity and the absorbance of the unknown sample to that of a reference standard measured under identical conditions, the quantum yield of the sample (ΦS) can be calculated.

The governing equation for this method is:

ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)[1]

Where:

-

Φ is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity (the area under the emission curve).

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts S and R denote the sample and the reference, respectively.

The inclusion of the refractive index term (n2) corrects for variations in the solid angle of emission and the efficiency of light detection in different solvents. If the same solvent is used for both the sample and the reference, this term cancels out (nS = nR), simplifying the calculation.

Experimental Design: A Self-Validating Protocol

The trustworthiness of a quantum yield measurement hinges on the meticulous control of experimental variables. This protocol is designed to be self-validating by incorporating a linear regression analysis of multiple concentrations, ensuring that the measurements are within the linear dynamic range of the instrumentation and free from concentration-dependent artifacts such as reabsorption or aggregation.

Materials and Instrumentation

-

Instrumentation:

-

A research-grade UV-Visible spectrophotometer.

-

A research-grade spectrofluorometer with a monochromatic excitation source and an emission detector.[2]

-

1 cm path length quartz cuvettes (one for absorbance, two for fluorescence).

-

-

Reagents:

-

2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide (Sample).

-

A suitable reference standard (e.g., Rhodamine B, Cy3, or another well-characterized dye with overlapping absorption/emission profiles).

-

Spectroscopic grade solvent (e.g., methanol, ethanol, or another appropriate solvent that dissolves both sample and reference and is free of fluorescent impurities).[1]

-

Causality in Experimental Choices

Selection of the Reference Standard: This is the most critical decision. The ideal reference should:

-

Have a well-documented and reliable quantum yield in the chosen solvent.

-

Absorb and emit in a similar spectral range to the sample to minimize wavelength-dependent biases in instrument response.[3]

-

Be photochemically stable under the experimental conditions.

For 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide, which is expected to absorb in the blue-green region of the spectrum, a standard like Rhodamine B in ethanol (Φf ≈ 0.48) could be a suitable choice.[4]

Solvent Selection: The choice of solvent directly impacts the quantum yield.[2] Many cyanine dyes exhibit increased quantum yield in more viscous environments due to the restriction of non-radiative decay pathways like cis-trans isomerization.[1] Methanol or ethanol are common starting points. The key is to use the same solvent for both the sample and the reference to ensure the validity of the comparison.

Concentration and Absorbance: To avoid inner filter effects where emitted light is reabsorbed by other molecules in the solution, it is imperative to work with dilute solutions. All absorbance values at the excitation wavelength should be kept below 0.1, and ideally below 0.05. Preparing a series of concentrations allows for the verification of a linear relationship between absorbance and fluorescence intensity, confirming the absence of such artifacts.

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Accurately prepare stock solutions of both the sample and the reference standard in the chosen spectroscopic grade solvent. A concentration of approximately 1 mM is a typical starting point.

-

Protect these solutions from light to prevent photobleaching.

-

-

Preparation of Working Dilutions:

-

From the stock solutions, prepare a series of at least five dilutions for both the sample and the reference standard.

-

The dilutions should be prepared to yield absorbance values between 0.01 and 0.1 at the intended excitation wavelength.

-

-

Spectrophotometric Measurements (Absorbance):

-

Determine the wavelength of maximum absorption (λmax) for both the sample and the reference standard by acquiring their full absorption spectra.

-

Set the excitation wavelength for the subsequent fluorescence measurements. This is typically the λmax of the sample, but any wavelength where both sample and reference have appreciable absorbance can be used. It is crucial to use the same excitation wavelength for all subsequent measurements.

-

Record the absorbance of each of the prepared dilutions for both the sample and the reference at this excitation wavelength.

-

-

Spectrofluorometric Measurements (Emission):

-

Using the same excitation wavelength chosen in the previous step, record the fluorescence emission spectrum for each dilution of the sample and the reference standard.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.[2]

-

Record the emission spectrum over a range that fully encompasses the fluorescence profile of the dye.

-

For each measurement, also record the emission spectrum of a solvent blank to allow for background subtraction.

-

Data Analysis and Validation

-

Data Processing:

-

For each recorded emission spectrum, subtract the corresponding solvent blank spectrum.

-

Integrate the area under the corrected fluorescence emission curve for each measurement to obtain the integrated fluorescence intensity (I).[2]

-

-

Linear Regression Analysis (Self-Validation):

-

For both the sample and the reference standard, plot the integrated fluorescence intensity (I) as a function of absorbance (A) at the excitation wavelength.

-

Perform a linear regression for both datasets. The plots should be linear (R2 > 0.99) and pass through the origin. A deviation from linearity indicates the presence of inner filter effects or other concentration-dependent phenomena, invalidating the data at higher concentrations.

-

The slope of this plot is the gradient (Grad) for the sample (GradS) and the reference (GradR).

-

-

Quantum Yield Calculation:

-

The simplified equation using the gradients from the linear regression is: ΦS = ΦR * (GradS / GradR) * (nS2 / nR2)[2]

-

If the same solvent is used, the equation simplifies to: ΦS = ΦR * (GradS / GradR)

-

Data Presentation and Visualization

For clarity, all quantitative data should be summarized in a structured format.

Table 1: Spectroscopic Data for Quantum Yield Calculation

| Compound | Dilution | Absorbance at λex | Integrated Fluorescence Intensity (I) |

|---|---|---|---|

| Reference | 1 | AR1 | IR1 |

| 2 | AR2 | IR2 | |

| 3 | AR3 | IR3 | |

| 4 | AR4 | IR4 | |

| 5 | AR5 | IR5 | |

| Sample | 1 | AS1 | IS1 |

| 2 | AS2 | IS2 | |

| 3 | AS3 | IS3 | |

| 4 | AS4 | IS4 |

| | 5 | AS5 | IS5 |

Table 2: Calculated Parameters for Quantum Yield Determination

| Compound | Gradient (Grad) from I vs. A plot | R2 of Linear Fit | Refractive Index of Solvent (n) | Known Quantum Yield (Φ) | Calculated Quantum Yield (Φ) |

|---|---|---|---|---|---|

| Reference | GradR | > 0.99 | nR | ΦR | N/A |

| Sample | GradS | > 0.99 | nS | N/A | ΦS |

Experimental Workflow Visualization

The logical flow of the experimental protocol can be visualized as follows:

Caption: Workflow for relative fluorescence quantum yield determination.

Concluding Remarks

The protocol detailed herein provides a robust framework for the accurate and reliable determination of the fluorescence quantum yield for 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide. By adhering to the principles of using a suitable reference standard, working in a dilute regime, and validating the data through linear regression, researchers can confidently characterize this novel fluorophore. This foundational measurement is an indispensable step towards its effective deployment in high-sensitivity applications, from in vitro assays to advanced cellular imaging, ultimately contributing to the progress of drug discovery and diagnostics.

References

- A Comparative Guide to the Quantum Yield of Cyanine Dyes for Researchers and Drug Development Professionals. BenchChem.

- A Comparative Guide to the Quantum Yield of Cyanine Dyes. BenchChem.

-

Karlsson, J. K. G., Woodford, O. J., Mustroph, H., & Harriman, A. (2018). Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region. Photochemical & Photobiological Sciences, 17, 99-106. [Link]

- Lakowicz, J. R., et al. (2008).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Boc-L-prolinol: Properties, Synthesis, and Applications in Drug Development

A Note on Chemical Identification: This guide focuses on the chemical compound N-Boc-L-prolinol, which is widely used in pharmaceutical research and development. While the initial query referenced CAS number 61327-99-9, the substantial body of scientific literature relevant to drug development points to N-Boc-L-prolinol, which is correctly identified by CAS number 69610-40-8 . The compound associated with CAS 61327-99-9, 2-(2-Anilinovinyl)-3-Methylbenzothiazolium iodide, has limited publicly available data and is primarily designated for research and development purposes.[1] This guide will proceed with a comprehensive analysis of N-Boc-L-prolinol to best serve the interests of researchers, scientists, and drug development professionals.

Introduction to N-Boc-L-prolinol: A Versatile Chiral Building Block

N-Boc-L-prolinol, a derivative of the amino acid L-proline, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry.[2] Its unique structural features, including a pyrrolidine ring, a primary hydroxyl group, and a tert-butoxycarbonyl (Boc) protecting group, make it an invaluable intermediate for the synthesis of complex, biologically active molecules.[2][3] The Boc group provides stability and allows for selective chemical transformations, a crucial aspect in the multi-step synthesis of pharmaceutical agents.[2][3] This guide provides an in-depth exploration of N-Boc-L-prolinol's properties, synthesis, and its significant applications in the field of drug development.

Physicochemical and Structural Properties

A thorough understanding of N-Boc-L-prolinol's properties is fundamental to its effective application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 69610-40-8 | [3][4] |

| Molecular Formula | C10H19NO3 | [3][4] |

| Molecular Weight | 201.26 g/mol | [3][4] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 62-64 °C | [3][4] |

| Solubility | Soluble in chloroform and methanol. Limited solubility in water. | [3] |

| Optical Activity | [α]21/D −48°, c = 1.3 in chloroform | [4] |

| SMILES String | CC(C)(C)OC(=O)N1CCC[C@H]1CO | [4] |

| InChI Key | BFFLLBPMZCIGRM-QMMMGPOBSA-N | [4] |

Synthesis of N-Boc-L-prolinol: A Standardized Protocol

The synthesis of N-Boc-L-prolinol is typically achieved through the protection of the secondary amine of L-prolinol. This straightforward yet critical reaction ensures the stability of the amine group, allowing for subsequent reactions at the hydroxyl functionality.

Experimental Protocol: Boc Protection of L-prolinol

Objective: To synthesize N-Boc-L-prolinol by reacting L-prolinol with di-tert-butyl dicarbonate (Boc-anhydride).

Materials:

-

L-prolinol

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO3)

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Dissolve L-prolinol in the chosen solvent (DCM or THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (e.g., Triethylamine) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N-Boc-L-prolinol.[3]

Causality in Experimental Choices:

-

Choice of Solvent: Dichloromethane or Tetrahydrofuran are excellent choices due to their ability to dissolve both the starting material and the Boc-anhydride, and their relative inertness under the reaction conditions.

-

Use of a Base: A non-nucleophilic base like triethylamine is used to neutralize the acidic byproduct of the reaction, driving the equilibrium towards product formation without competing with the amine nucleophile.

-

Purification: Column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the high purity required for subsequent synthetic steps in drug development.[3]

Core Applications in Drug Development

N-Boc-L-prolinol's utility in drug development is extensive, primarily serving as a chiral precursor for a variety of therapeutic agents.

Synthesis of Antiviral Agents

A notable application of N-Boc-L-prolinol is in the synthesis of daclatasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein.[3][8] The chiral pyrrolidine core of daclatasvir is derived from N-Boc-L-prolinol, highlighting its importance in creating stereospecific antiviral drugs.

Development of Cognition-Enhancing Agents

N-Boc-L-prolinol is a key building block for novel nicotinic acetylcholine receptor (nAChR) ligands.[3][4] These ligands have shown potential as cognition-enhancing agents for the treatment of neurological disorders. The specific stereochemistry provided by N-Boc-L-prolinol is crucial for the ligand's affinity and selectivity for the target receptor.

Synthesis of Anticoagulants

The synthesis of certain anticoagulants also utilizes N-Boc-L-prolinol.[3][4] Its chiral structure is incorporated into the final drug molecule to ensure the correct three-dimensional orientation required for binding to therapeutic targets like Factor Xa.

Chiral Auxiliaries and Ligands

Beyond its role as a direct precursor, N-Boc-L-prolinol is used to synthesize chiral auxiliaries and ligands for asymmetric catalysis.[2] These catalysts are instrumental in producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry to ensure drug efficacy and minimize side effects.[2]

Logical and Experimental Workflow Visualization

To illustrate the central role of N-Boc-L-prolinol in a drug development pipeline, the following workflow diagram is provided.

Caption: Workflow of N-Boc-L-prolinol from synthesis to therapeutic applications.

Safety and Handling

As with any chemical reagent, proper handling of N-Boc-L-prolinol is crucial.

| Safety Aspect | Recommendation | Source |

| Personal Protective Equipment (PPE) | Safety glasses, gloves, and a lab coat should be worn at all times. Use a dust mask when handling the powder form. | [9] |

| Handling | Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood. | [1][10] |

| Storage | Store in a tightly closed container in a cool, dry place. | [10] |

| First Aid (Inhalation) | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [1] |

| First Aid (Skin Contact) | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. | [1] |

| First Aid (Eye Contact) | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [1] |

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[1][10]

Conclusion

N-Boc-L-prolinol stands out as a cornerstone chiral building block in the synthesis of a diverse array of pharmaceutical compounds. Its well-defined stereochemistry and the presence of the versatile Boc protecting group provide chemists with a reliable and efficient tool for constructing complex molecular architectures. From antiviral and anticoagulant therapies to novel treatments for neurological disorders, the influence of N-Boc-L-prolinol in advancing drug discovery and development is undeniable. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for any researcher or scientist working at the forefront of medicinal chemistry.

References

- N-Boc-L-Prolinol: A Comprehensive Overview. (2025-03-05).

- N-Boc- L -prolinol 98 69610-40-8 - Sigma-Aldrich.

- 2-(2-Anilinovinyl)-3-MethylbenzothiazoliuM iodide - Safety Data Sheet - ChemicalBook. (2022-08-11).

- N-Boc- L -prolinol 98 69610-40-8 - Sigma-Aldrich.

- BOC-L-Proline | 15761-39-4 - ChemicalBook.

- Boc-L-prolinol - Chem-Impex.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-06-11).

-

Tetrahydrofuran - Common Chemistry - CAS.org. Available at: [Link]

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).

- Tetrahydrofuran | 109-99-9 | KCIL Specialty Chemicals.

- Tetrahydrofuran, GR 99%+ - THF - Ottokemi.

Sources

- 1. 2-(2-Anilinovinyl)-3-MethylbenzothiazoliuM iodide - Safety Data Sheet [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. N-Boc-L-脯氨醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]